molecular formula C9H10N4 B3023031 4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline CAS No. 84292-45-5

4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline

Cat. No.: B3023031
CAS No.: 84292-45-5
M. Wt: 174.2 g/mol
InChI Key: XSFRNUQETOFOJU-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline ( 84292-45-5) is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . This aniline derivative, which features a 1,2,3-triazole ring, serves as a valuable building block in medicinal chemistry and drug discovery research. The 1,2,3-triazole ring is an attractive structural unit known to exhibit a wide spectrum of biological activity . It is often used as a bioisostere for amide groups and can form hydrogen bonds and dipole-dipole interactions, enabling it to interact effectively with various biological targets . This compound has demonstrated significant research value as a key intermediate in the synthesis of novel hybrid molecules with potential anticancer properties. Previous research has identified that a derivative, N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, which is built upon this aniline scaffold, exhibited a remarkable cytotoxic effect on 28 cancer cell lines . Furthermore, studies on 1,2,3-triazole-containing hybrids in general have shown potent in vitro antitumor impacts against human liver cancer (HepG-2), colon cancer (HCT-116), and breast adenocarcinoma (MCF-7) cell lines . The lipophilicity of such triazole-aniline derivatives is a critical parameter in the early stages of drug design, as it affects bioavailability, membrane permeability, and overall pharmacokinetic profile (ADMET) . For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Handling and Storage: Store in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyltriazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFRNUQETOFOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515728
Record name 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84292-45-5
Record name 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Aniline

Mechanistic Investigations of Triazole Ring Formation via Cycloaddition Reactions

The formation of the 1,2,3-triazole ring is a cornerstone of the synthesis of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline. Cycloaddition reactions, particularly [3+2] cycloadditions between an azide (B81097) and an alkyne, are the most prominent methods for this transformation. The regioselectivity of this reaction is a critical aspect, and various catalytic systems have been developed to control the formation of the desired 1,4-disubstituted triazole isomer.

Elucidation of Catalytic Cycles in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this compound Precursors

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely utilized and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgnih.gov The reaction proceeds via a well-defined catalytic cycle that ensures high regioselectivity and yield. In the context of synthesizing precursors to this compound, the CuAAC reaction would involve the coupling of 4-azidoaniline (B77532) with propyne.

The catalytic cycle is initiated by the reaction of a copper(I) species with the terminal alkyne, propyne, to form a copper(I) acetylide intermediate. nih.govorganic-chemistry.org This step is crucial for activating the alkyne for the subsequent reaction with the azide. The organic azide, 4-azidoaniline, then coordinates to the copper center. The azide and the acetylide moieties are brought into close proximity, facilitating the key cycloaddition step. nih.gov This step involves the formation of a six-membered copper-containing intermediate, which then undergoes reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. nih.gov

The presence of the aniline (B41778) moiety in 4-azidoaniline can influence the reaction kinetics. The electron-donating nature of the amino group can increase the electron density on the azide, potentially affecting its reactivity. However, the CuAAC reaction is known for its broad functional group tolerance, and the reaction is expected to proceed efficiently. libretexts.org

Table 1: Key Intermediates in the CuAAC Catalytic Cycle

IntermediateDescription
Copper(I) AcetylideFormed from the reaction of a Cu(I) salt with the terminal alkyne (propyne).
Copper-Azide ComplexFormed by the coordination of the azide (4-azidoaniline) to the copper center.
Six-membered CupracycleA transient intermediate formed during the cycloaddition step.

Ruthenium-Catalyzed Pathways for Regioselective 1,2,3-Triazole Synthesis in Relation to the Compound

While CuAAC predominantly yields the 1,4-disubstituted triazole, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary approach, selectively producing the 1,5-disubstituted isomer. organic-chemistry.orgnih.govchalmers.se Although not the direct route to the 1,4-substituted target compound, understanding the RuAAC mechanism provides valuable insight into the factors governing regioselectivity in triazole synthesis.

The catalytic cycle of RuAAC differs significantly from that of CuAAC. researchgate.net It is proposed to proceed through an oxidative coupling mechanism. organic-chemistry.orgnih.gov The ruthenium catalyst, typically a complex like [Cp*RuCl], reacts with both the azide and the alkyne to form a ruthenacycle intermediate. nih.gov This intermediate then undergoes reductive elimination to furnish the 1,5-disubstituted 1,2,3-triazole product and regenerate the active ruthenium catalyst. organic-chemistry.orgnih.gov The regioselectivity is determined by the initial coordination and oxidative coupling steps, which favor the formation of the 1,5-isomer due to electronic and steric factors. organic-chemistry.org

Table 2: Comparison of CuAAC and RuAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Regioisomer 1,4-disubstituted1,5-disubstituted
Catalyst Copper(I) saltsRuthenium(II) complexes (e.g., [Cp*RuCl])
Key Intermediate Copper(I) acetylideRuthenacycle
Mechanism Stepwise cycloadditionOxidative coupling followed by reductive elimination

Mechanistic Studies of Metal-Free [3+2] Cycloaddition Analogues for Triazole Formation

In addition to metal-catalyzed methods, the thermal Huisgen 1,3-dipolar cycloaddition offers a metal-free pathway for the synthesis of 1,2,3-triazoles. sigmaaldrich.com However, this reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility for specific isomer synthesis. nih.gov

To overcome these limitations, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful metal-free alternative. sigmaaldrich.com This method utilizes strained cyclooctynes, which react rapidly with azides at ambient temperatures without the need for a catalyst. sigmaaldrich.com The reaction proceeds through a concerted [3+2] cycloaddition mechanism, and the regioselectivity is controlled by the structure of the cyclooctyne. While highly effective for bioconjugation, the synthesis of the required strained alkynes can be complex, and this method is less commonly employed for the synthesis of small molecules like this compound where regiocontrol can be readily achieved with copper catalysis.

Strategic Incorporation of the Anilino Moiety in this compound Synthesis

The introduction of the anilino group is another critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized aniline derivative (such as 4-azidoaniline in the CuAAC approach) or by forming the C(aryl)-N(triazole) bond at a later stage of the synthesis.

C-N Cross-Coupling Methodologies: Mechanistic Insights and Optimization

Palladium- and copper-catalyzed C-N cross-coupling reactions are powerful tools for the formation of aryl-nitrogen bonds. In the context of synthesizing this compound, these methods can be employed to couple a 5-methyl-1H-1,2,3-triazole moiety with a suitable aniline precursor.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been successfully used for the synthesis of arylamino-1,2,3-triazoles. nih.govresearchgate.netmdpi.comnih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide (e.g., a protected 4-haloaniline) to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the deprotonated triazole (acting as the amine component) to form a Pd(II)-amido complex. Reductive elimination from this complex yields the desired N-aryl triazole product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the reductive elimination step. rsc.org

The Ullmann condensation is a copper-catalyzed C-N coupling reaction that represents a classical method for N-arylation. organic-chemistry.org The mechanism is thought to involve the formation of a copper(I) salt of the triazole, which then reacts with an aryl halide. The reaction often requires high temperatures and the use of a base. Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions.

Table 3: Key Features of C-N Cross-Coupling Methodologies

ReactionCatalystTypical SubstratesKey Mechanistic Steps
Buchwald-Hartwig AminationPalladium(0) complexes with phosphine ligandsAryl halides/triflates and amines/amidesOxidative addition, deprotonation, reductive elimination
Ullmann CondensationCopper(I) saltsAryl halides and amines/amides/alcoholsFormation of copper-nucleophile species, reaction with aryl halide

Optimization of these cross-coupling reactions for the synthesis of this compound would involve screening of catalysts, ligands, bases, solvents, and temperature to maximize the yield and minimize side reactions.

Synthetic Routes via Electrophilic Aromatic Substitution on Precursors

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. In principle, the anilino moiety could be introduced by an electrophilic attack on a pre-formed triazole-containing aromatic ring, or a triazole moiety could be introduced onto an aniline ring.

However, the direct electrophilic "triazolylation" of an aniline precursor is not a common synthetic strategy. Generating a sufficiently electrophilic "5-methyl-1H-1,2,3-triazol-1-yl" cation or equivalent that can react with the electron-rich aniline ring is challenging. The triazole ring itself is generally considered to be electron-deficient, making it a poor candidate for acting as an electrophile in this context.

A more plausible, though still less common, approach would involve the electrophilic substitution on a pre-existing aniline derivative. For example, nitration of aniline followed by reduction is a standard method to introduce an amino group. However, directly introducing a triazole ring via electrophilic substitution is not a standard transformation. The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org While this regioselectivity is desirable for the target molecule, the lack of a suitable triazole-based electrophile limits the applicability of this method for the direct synthesis of this compound.

Chemo- and Regioselectivity Control in Multi-Step Syntheses of this compound

The cornerstone of synthesizing the 1,2,3-triazole core is the [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the precursors would be 4-azidoaniline and propyne. A significant challenge in the synthesis of substituted 1,2,3-triazoles is controlling the regioselectivity, as the thermal Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govnih.gov

To achieve the specific 1,5-disubstitution pattern of this compound, where the aniline moiety is attached to the N-1 position and the methyl group to the C-5 position, careful selection of catalysts is paramount. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for its high efficiency and regioselectivity, it predominantly yields the 1,4-disubstituted product. nih.govacs.orgfrontiersin.org Therefore, alternative catalytic systems are required.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov This method provides a complementary approach to CuAAC. Other strategies to control regioselectivity include metal-free syntheses that may proceed through different mechanisms, sometimes influenced by the electronic and steric properties of the substrates. imperial.ac.ukacs.org For instance, the reaction of β-carbonyl phosphonates with azides can be directed to yield 1,5-disubstituted triazoles under specific basic conditions. acs.org

Chemoselectivity is another critical aspect, particularly when dealing with multifunctional substrates. The aniline group in the target molecule contains a nucleophilic amino group that could potentially interfere with the cycloaddition reaction or subsequent functionalization steps. Protecting the amino group, for instance, as an acetamide, before the cycloaddition and subsequent deprotection is a common strategy to avoid side reactions. The choice of catalyst and reaction conditions must be compatible with the functional groups present in the reactants to ensure high chemoselectivity.

Table 1: Comparison of Catalytic Systems for Regiocontrolled Triazole Synthesis

Catalyst System Predominant Regioisomer Typical Reaction Conditions Advantages Challenges
Copper(I) Salts (e.g., CuI, CuSO₄/ascorbate) 1,4-disubstituted Aqueous or organic solvents, room temperature High yield, mild conditions, wide scope (Click Chemistry) organic-chemistry.orgnih.gov Unsuitable for 1,5-isomer synthesis
Ruthenium Complexes (e.g., Cp*RuCl(PPh₃)₂) 1,5-disubstituted Organic solvents, elevated temperatures High regioselectivity for 1,5-isomers nih.gov Harsher conditions, catalyst cost
Zinc-mediated Methods (e.g., diethylzinc) 1,5-disubstituted THF, room temperature Mild conditions for 1,5-isomer synthesis iosrjournals.org Stoichiometric reagents may be needed
Metal-Free (Thermal) Mixture of 1,4- and 1,5-isomers High temperatures (80-120 °C) Avoids metal contamination Lack of regioselectivity, harsh conditions nih.gov
Base-promoted (e.g., Cs₂CO₃ with specific substrates) Regioselective (e.g., 1,5- or 1,4,5-substituted) DMSO, room temperature Mild conditions, high selectivity for specific substrates acs.org Substrate-dependent

Sustainable Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of this compound is increasingly being explored through the lens of green chemistry, focusing on safer solvents, energy efficiency, and reusable catalysts. rsc.orgnih.gov

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks.

Water has been successfully employed as a solvent for the synthesis of 1,2,3-triazoles, particularly in CuAAC reactions. tandfonline.comnih.govacs.org Performing the reaction in an aqueous medium not only reduces the use of hazardous organic solvents but can also accelerate the reaction rate. beilstein-journals.org Catalyst systems compatible with water are essential for this approach. nih.govacs.org

Deep Eutectic Solvents (DESs) are emerging as promising green alternatives to conventional solvents. thieme-connect.comrsc.org DESs are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-flammable, and have low vapor pressure. nih.gov Metal-free synthesis of 1,2,3-triazoles has been reported in DES, offering an environmentally friendly route that can also facilitate product isolation without the need for chromatography. imperial.ac.ukthieme-connect.com Some DES can even play a dual role as both solvent and catalyst. rsc.org

Conventional heating methods can be energy-intensive and lead to long reaction times. Alternative energy sources are being used to drive chemical reactions more efficiently.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the synthesis of 1,2,3-triazoles, often from hours to minutes, while also increasing product yields. nih.govacs.orgrsc.org Microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates. researchgate.netnih.gov This technique is considered a green approach as it improves energy efficiency and often leads to cleaner reactions with fewer byproducts. nih.gov

Sonochemical assistance , which utilizes ultrasound, is another energy-efficient method. tandfonline.com The phenomenon of acoustic cavitation creates localized hot spots with high temperature and pressure, which can accelerate reaction rates. tandfonline.comresearchgate.net Sonochemical synthesis of 1,2,3-triazoles has been successfully carried out in aqueous media at room temperature, highlighting its potential for creating sustainable synthetic protocols. tandfonline.comresearchgate.net

Table 2: Comparison of Energy-Efficient Synthetic Methods for Triazole Synthesis

Method Principle Typical Reaction Time Typical Yield Advantages
Conventional Heating Thermal energy transfer Hours Good to Excellent Well-established, predictable
Microwave Irradiation Dielectric heating Minutes Often higher than conventional acs.orgnih.gov Rapid, uniform heating; increased yields; energy efficient nih.govrsc.org
Sonochemistry (Ultrasound) Acoustic cavitation Minutes to Hours Good to Excellent Reduced reaction times; can be performed at room temperature tandfonline.comtandfonline.com

The catalyst is a key component in the synthesis of this compound. Designing catalysts that are reusable and have a low environmental impact is a major goal of green chemistry.

Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture by filtration, allowing for their recovery and reuse. nih.gov This minimizes catalyst waste and reduces product contamination. Examples include copper catalysts immobilized on solid supports like polymers (e.g., Amberlyst A-21), silica (B1680970) gel, zeolites, or hydrogels. nih.govacs.orgacs.orgresearchgate.net These supported catalysts have shown good activity, stability, and recyclability in the synthesis of 1,2,3-triazoles. organic-chemistry.orgacs.org

The development of catalysts based on more abundant and less toxic metals is also a key area of research. For instance, zinc-based heterogeneous catalysts, such as ZnO nanoparticles, have been developed for the copper-free synthesis of 1,4-disubstituted 1,2,3-triazoles in water. rsc.org While this specific regioselectivity is not the one desired for the target compound, it demonstrates the potential of designing catalysts with lower environmental impact.

Furthermore, catalysts designed for high stability and activity at low loadings contribute to sustainability by reducing the amount of catalyst required. organic-chemistry.orgacs.org For example, highly active copper(I) complexes and polymer-supported catalysts can be used in very low concentrations and reused multiple times without significant loss of activity. acs.orgresearchgate.net

Computational and Theoretical Chemistry Studies of 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Aniline

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These investigations provide a foundational understanding of a compound's physical and chemical properties.

Density Functional Theory (DFT) Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govirjweb.com For aromatic and heterocyclic systems like 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d) or higher, can accurately predict molecular properties. icrc.ac.ir

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable. irjweb.com

For 1-aryl-1,2,3-triazole derivatives, the HOMO is typically localized on the electron-rich aniline (B41778) ring, specifically involving the π-system and the nitrogen lone pair. The LUMO is generally distributed over the triazole ring and the attached phenyl group, which act as the primary electron-accepting regions. The introduction of a methyl group at the C5 position of the triazole ring is expected to have a minor electron-donating effect, slightly raising the HOMO and LUMO energy levels but not significantly altering their spatial distribution.

Charge Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. In these maps, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the triazole ring and the amino group's nitrogen, highlighting them as hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive potential, making them hydrogen bond donors.

ParameterDescriptionExpected Value/Observation for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalRelatively high, indicating electron-donating capability (localized on aniline).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelatively low, indicating electron-accepting capability (localized on triazole).
ΔE (HOMO-LUMO Gap) Indicator of chemical reactivity and stabilityA moderate gap, characteristic of stable but reactive aromatic systems.
Mulliken Charges Atomic charges indicating electron distributionNegative charges on triazole nitrogens; positive charges on amino hydrogens.

Ab Initio Calculations for Conformational Space Exploration and Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the conformational flexibility of molecules. For this compound, the primary degree of rotational freedom is the torsion angle between the aniline ring and the triazole ring.

Reactivity Prediction through Computational Descriptors

Computational descriptors derived from quantum chemical calculations can quantify and predict the reactivity of different sites within a molecule.

Fukui Function Analysis and Identification of Electrophilic/Nucleophilic Sites on this compound

Fukui functions are powerful tools within conceptual DFT for identifying the most reactive sites in a molecule. nih.gov They measure the change in electron density at a specific point when an electron is added to or removed from the system.

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). A high value suggests a good electrophilic site.

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). A high value suggests a good nucleophilic site.

For this compound, Fukui analysis is expected to identify the following reactive sites:

Nucleophilic Sites (prone to electrophilic attack): The nitrogen atoms of the amino group and the carbon atoms at the ortho and para positions of the aniline ring are expected to have high f- values due to the electron-donating nature of the NH₂ group.

Electrophilic Sites (prone to nucleophilic attack): The carbon atoms within the triazole ring are likely candidates for nucleophilic attack, as indicated by high f+ values. icrc.ac.irnih.gov

Atomic SitePredicted ReactivityCorresponding Fukui Function
Aniline Ring (ortho/para carbons)NucleophilicHigh f⁻
Amino Group (Nitrogen)NucleophilicHigh f⁻
Triazole Ring (Carbons)ElectrophilicHigh f⁺
Triazole Ring (Nitrogens)NucleophilicHigh f⁻

Reaction Coordinate Mapping and Transition State Analysis for Proposed Chemical Transformations

While specific reaction studies for this molecule are scarce, computational methods can be used to map the energy profile of a proposed reaction, such as electrophilic substitution on the aniline ring or N-alkylation of the triazole ring. This involves identifying the reaction coordinate—the path of lowest energy from reactants to products.

Along this path, the structure corresponding to the highest energy point is the transition state (TS). DFT calculations can optimize the geometry of the TS and calculate its energy. The energy difference between the reactants and the TS is the activation energy, a critical parameter that determines the reaction rate. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intermolecular Interactions and Hydrogen Bonding Networks: A Computational Perspective

In the solid state, the arrangement of molecules is governed by intermolecular interactions. Computational tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these non-covalent forces. acs.org

For this compound, the primary intermolecular interactions are expected to be:

N-H···N Hydrogen Bonds: The amino group (N-H) is an excellent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective acceptors. This is likely the most significant interaction driving the crystal packing. dntb.gov.ua

C-H···π Interactions: The aromatic C-H bonds of one molecule can interact with the electron-rich π-systems of the aniline or triazole rings of a neighboring molecule.

π-π Stacking: The planar aromatic rings can stack on top of each other, leading to stabilizing dispersion forces. The relative orientation (parallel-displaced or T-shaped) would be determined by the interplay of electrostatic and dispersion forces.

Computational analysis can estimate the energy of these interactions, confirming their role in the supramolecular assembly of the compound in the crystalline phase. acs.org

Predictive Spectroscopy Simulations: Theoretical NMR, IR, and UV-Vis Spectra

Theoretical NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted by calculating the magnetic shielding tensors. The predicted values for this compound are based on the electronic environment of each nucleus. The aniline moiety's protons are expected to appear as doublets in the aromatic region, influenced by the electron-donating amino group. The triazole ring proton typically appears as a distinct singlet, while the methyl group protons will also produce a singlet in the upfield region. Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbons of the aniline ring, the triazole ring, and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aniline C-NH₂-~145-150
Aniline C-N (Triazole)-~130-135
Aniline CH (ortho to NH₂)~6.7-6.9~114-118
Aniline CH (ortho to Triazole)~7.4-7.6~122-126
Triazole CH~7.8-8.1~120-125
Triazole C-Methyl-~138-142
Methyl (CH₃)~2.3-2.5~10-15
Amino (NH₂)~3.8-4.2-

Note: Values are estimations based on typical ranges for similar structural motifs and are generally referenced against Tetramethylsilane (TMS). Actual values depend on the specific computational method and solvent model used.

Theoretical IR Spectra: Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculations can confirm the presence of key functional groups. For this compound, prominent peaks would be expected for the N-H stretching of the aniline's amino group, C-H stretching from the aromatic rings and the methyl group, and C=C stretching within the aromatic systems. DFT calculations on analogous structures, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, have been used to confirm assignments of N-H and aromatic ring stretches. mdpi.com

Table 2: Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
N-H Stretch3300 - 3500Symmetric and asymmetric stretching of the primary amine.
Aromatic C-H Stretch3000 - 3100Stretching vibrations of C-H bonds on the aniline and triazole rings.
Aliphatic C-H Stretch2850 - 3000Stretching vibrations of C-H bonds in the methyl group.
C=C Aromatic Stretch1550 - 1650In-plane stretching of the carbon-carbon bonds in the aromatic rings.
N-H Bend1500 - 1600Bending (scissoring) vibration of the primary amine.
C-N Stretch1250 - 1350Stretching vibrations of the amine and triazole C-N bonds.

Note: These frequencies are unscaled and represent typical regions for the specified functional groups. Computational results are often scaled to better match experimental data.

Theoretical UV-Vis Spectra: The electronic absorption spectrum is simulated using TD-DFT, which calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The spectrum of this compound is expected to be dominated by π → π* transitions originating from the conjugated system formed by the aniline and triazole rings. The calculations would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax (nm) Description
π → π~250-280Associated with the electronic excitation within the phenyl ring of the aniline moiety.
π → π~290-320Associated with the extended conjugation between the aniline and 1,2,3-triazole rings.

Note: Predicted λmax values are highly dependent on the chosen functional, basis set, and solvent model in the TD-DFT calculation.

Computational Ligand Design Principles Incorporating the this compound Scaffold

The this compound scaffold is a valuable starting point for computational ligand design due to its versatile structural and electronic properties. The 1,2,3-triazole ring is a well-established pharmacophore in medicinal chemistry, often acting as a bioisosteric replacement for an amide bond and serving as a rigid linker between different pharmacophoric elements. researchgate.net Computational methods such as pharmacophore modeling and molecular docking can be employed to design novel ligands based on this scaffold for various biological targets. nih.govdnu.dp.ua

Pharmacophore Modeling: A pharmacophore model can be generated based on the key chemical features of the this compound scaffold. These features include:

Hydrogen Bond Donor: The primary amine on the aniline ring.

Hydrogen Bond Acceptors: The nitrogen atoms of the 1,2,3-triazole ring.

Aromatic Rings: The aniline and triazole rings, capable of π-π stacking interactions.

Hydrophobic Group: The methyl group on the triazole ring.

These features can be used to screen virtual libraries for compounds with similar spatial arrangements of interaction points, identifying potential new hits for a specific biological target.

Molecular Docking and Structure-Based Design: Molecular docking simulations can predict the binding orientation and affinity of ligands incorporating this scaffold within the active site of a target protein. nih.gov The aniline moiety can engage in hydrogen bonding with polar residues, while the triazole ring can form additional hydrogen bonds or dipole-dipole interactions. The phenyl ring can participate in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational design principles would involve:

Scaffold Hopping and Modification: Using the core scaffold as a base, derivatives can be designed by adding substituents to the aniline ring. For instance, adding electron-withdrawing or electron-donating groups can modulate the pKa of the amine and the electronic properties of the ring system, potentially improving binding affinity or selectivity.

Fragment-Based Growth: The aniline amine or other positions on the aromatic ring can serve as attachment points for growing the molecule. Fragments identified from a library can be computationally added to explore unoccupied pockets within the target's binding site, aiming to establish new, favorable interactions.

Structure-Activity Relationship (SAR) Analysis: By computationally evaluating a series of related analogues, a theoretical SAR can be established. For example, modifying the methyl group to larger alkyl or functionalized chains can probe hydrophobic pockets near the triazole ring in a protein active site. Docking scores and predicted binding energies for these analogues help prioritize which compounds to synthesize and test experimentally. researchgate.net

The inherent stability and synthetic accessibility of the 1,2,3-triazole ring, often formed via "click chemistry," make this scaffold particularly attractive for creating diverse chemical libraries for computational screening and subsequent experimental validation. nih.gov

An extensive search for scientific literature detailing the advanced spectroscopic and crystallographic characterization of the specific chemical compound This compound has been conducted. Despite a thorough review of research databases and chemical literature, specific experimental data corresponding to the detailed outline requested could not be located for this particular molecule.

The required analytical data, including multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC, NOESY), solid-state NMR, high-resolution mass spectrometry with tandem MS/MS analysis, vibrational spectroscopy (FT-IR and Raman), and single-crystal X-ray diffraction, appears to be unavailable in the public domain for this compound.

While data exists for structurally related compounds, such as isomers (e.g., derivatives of 1,2,4-triazole) or molecules with different substitution patterns on the triazole or aniline rings, the strict requirement to focus solely on this compound prevents the inclusion of this information.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and scientific accuracy without the foundational experimental data for the specified compound.

Advanced Spectroscopic and Crystallographic Characterization of 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Aniline

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing Analysis

Analysis of Intermolecular Forces and Supramolecular Assembly in the Solid State

A complete analysis in this section would involve the identification and characterization of all significant intermolecular interactions within the crystal lattice of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline. This would include:

Hydrogen Bonding: A primary focus would be on the hydrogen bonds formed by the aniline's amino group (-NH₂) as a donor and the nitrogen atoms of the triazole ring as potential acceptors. The geometry (bond lengths and angles) of these interactions would be quantified.

π-π Stacking: The potential for π-π stacking interactions between the phenyl and triazole rings of adjacent molecules would be investigated. This would involve measuring centroid-to-centroid distances and assessing the planarity and overlap of the aromatic systems.

C-H···π Interactions: The presence of weaker C-H···π interactions, where C-H bonds from the methyl group or the aromatic rings interact with the π-systems of neighboring molecules, would be examined.

The culmination of these forces dictates the supramolecular assembly of the molecules in the solid state, leading to the formation of specific one-, two-, or three-dimensional networks. A detailed description of these networks would be provided, illustrated with diagrams derived from the crystal structure.

To facilitate this analysis, a data table summarizing the key intermolecular interactions would be generated, similar to the hypothetical example below:

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Symmetry Operation
N-H···NN(H₂)N(triazole)Data not availableData not availableData not available
C-H···NC(methyl)N(triazole)Data not availableData not availableData not available
π-π StackingPhenyl Ring CentroidTriazole Ring CentroidData not available-Data not available

Polymorphic Forms and Crystallization Behavior Studies

This section would address the ability of this compound to exist in different crystalline forms, known as polymorphs. The study of polymorphism is crucial as different polymorphs of a compound can exhibit distinct physical properties. The investigation would cover:

Identification of Polymorphs: A thorough search of crystallographic databases would be conducted to identify if any polymorphs of the title compound have been reported.

Crystallization Conditions: The conditions under which different polymorphic forms are obtained (e.g., solvent, temperature, cooling rate) would be detailed.

Structural Differences: A comparative analysis of the crystal structures of any identified polymorphs would be performed, highlighting the differences in molecular conformation and intermolecular interactions that give rise to the different packing arrangements.

Thermodynamic Stability: The relative thermodynamic stability of the polymorphs would be discussed, if such data were available.

A data table summarizing the crystallographic data for any identified polymorphs would be presented as follows:

ParameterPolymorph IPolymorph II
Crystal SystemData not availableData not available
Space GroupData not availableData not available
a (Å)Data not availableData not available
b (Å)Data not availableData not available
c (Å)Data not availableData not available
α (°)Data not availableData not available
β (°)Data not availableData not available
γ (°)Data not availableData not available
V (ų)Data not availableData not available
ZData not availableData not available
Density (g/cm³)Data not availableData not available

Without the foundational single-crystal X-ray diffraction data for this compound, a meaningful and accurate discussion of these advanced structural characteristics is not possible.

Chemical Transformations and Reactivity of 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Aniline

Functionalization Reactions at the Primary Amine Group of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline

The primary amine group (-NH₂) on the phenyl ring is the most nucleophilic and reactive site for many chemical transformations. Its reactivity is analogous to that of aniline (B41778), though modulated by the electronic influence of the triazole substituent.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine of this compound readily undergoes acylation with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent electrophilic aromatic substitution reactions on the phenyl ring, as the resulting acetamido group is less activating and sterically hinders the ortho positions. pearson.comlibretexts.orgscribd.com For example, reaction with acetic anhydride in the presence of a base like sodium acetate (B1210297) yields N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide.

Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. More controlled alkylation can be achieved through reductive amination, where the aniline first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ. Selective para-C-alkylation of anilines with alkenes has also been reported using specific catalysts, though N-alkylation remains a competing pathway. le.ac.ukgoogle.com

Sulfonylation: The amine group reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form stable sulfonamides. This reaction is a common method for synthesizing molecules with potential biological activity. rsc.org Recent advancements include photoredox-catalyzed methods for the direct sulfonylation of aniline derivatives using sulfinate salts, offering a mild alternative to traditional methods. scispace.comresearchgate.net The reaction of this compound with a sulfonyl chloride would yield the corresponding N-sulfonylated derivative.

Reaction TypeReagent ExampleProduct Type
AcylationAcetic anhydrideAmide
AlkylationMethyl iodideMono- and di-alkylated amines
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide

Formation of Imine and Hydrazone Derivatives

Imine Formation: The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). rdd.edu.iq This reaction is typically catalyzed by a small amount of acid and involves the removal of water. The resulting imines are versatile intermediates and are often used as ligands in coordination chemistry. For instance, reacting the title compound with benzaldehyde (B42025) would yield (E)-N-benzylidene-4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline.

Hydrazone Derivatives: While hydrazones are typically formed from hydrazines, derivatives can be prepared from aniline precursors. For example, diazotization of this compound with sodium nitrite (B80452) and hydrochloric acid would yield a diazonium salt. This reactive intermediate can then be coupled with compounds containing active methylene (B1212753) groups to form arylhydrazones. This pathway allows for the synthesis of a wide array of complex heterocyclic structures.

Modifications and Derivatizations of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic and highly stable heterocycle, making direct modifications challenging. nih.gov Transformations typically focus on functionalizing the existing substituents or, less commonly, on reactions that open or rearrange the ring under harsh conditions.

The reactivity of the triazole ring itself toward electrophilic or nucleophilic substitution is low. However, the C-5 position can be targeted for functionalization through metalation (e.g., lithiation) followed by quenching with an electrophile, although this is more common for N-unsubstituted or N-alkyl triazoles. nih.gov Direct Pd-catalyzed arylation at the C-5 position of 1,4-disubstituted triazoles has been developed, representing a powerful method for creating fully substituted triazoles. nih.gov

The methyl group at the C-5 position offers a site for derivatization. For example, it could potentially undergo condensation reactions with aldehydes if first converted to a more reactive species, though such reactivity is not commonly reported for simple methyltriazoles.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The position of electrophilic attack on the phenyl ring of this compound is dictated by the combined electronic effects of the amino group and the triazolyl substituent.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. scispace.comorganicchemistrytutor.com

1,2,3-Triazol-1-yl Group: This group is generally considered to be electron-withdrawing and deactivating, acting as a meta-director. youtube.com

In this compound, these two groups have opposing effects. The strongly activating ortho, para-directing amino group dominates the reactivity of the ring. Therefore, electrophilic aromatic substitution (EAS) is expected to occur primarily at the positions ortho to the amino group (C-3 and C-5). The para position is already occupied by the triazole ring.

Common EAS reactions include:

Halogenation: Reaction with bromine or chlorine would likely lead to di-substitution at the 3 and 5 positions.

Nitration: Nitration can be complex as the strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺), which is a deactivating, meta-director. This can lead to a mixture of products.

Sulfonation: Similar to nitration, sulfonation in strong acid can lead to complex product mixtures due to protonation of the amine.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. researchgate.net This can be overcome by first acylating the amine to form an acetanilide, which is less basic and directs substitution to the para position (which is blocked in this case) and to a lesser extent, the ortho positions.

Nucleophilic aromatic substitution on the phenyl ring is generally not feasible as the ring is electron-rich and lacks a suitable leaving group.

SubstituentElectronic EffectDirecting Influence
-NH₂ (Amino)Activatingortho, para
-N₃C₂H(CH₃) (Triazolyl)Deactivatingmeta
Combined Effect Activated RingSubstitution at C-3, C-5 (ortho to -NH₂)

Metal Coordination Chemistry of this compound as a Ligand

The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand in coordination chemistry. The nitrogen atoms of the 1,2,3-triazole ring, particularly N-3 (and sometimes N-2), are known to coordinate with metal ions. rsc.org The primary amine group can also participate in coordination, allowing the molecule to act as a bridging or chelating ligand depending on the metal center and reaction conditions.

Synthesis of Metal Complexes: Characterization and Bonding Modes

Synthesis of Metal Complexes: Metal complexes can be synthesized by reacting this compound with various metal salts (e.g., chlorides, acetates, or perchlorates) of transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) in a suitable solvent like ethanol (B145695) or DMF. nih.govnih.gov The stoichiometry of the reaction can be controlled to produce complexes with different ligand-to-metal ratios.

Characterization and Bonding Modes: The resulting complexes are typically characterized using a range of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Coordination of the triazole nitrogen atoms to the metal center is often indicated by shifts in the C=N and N-N stretching vibrations of the triazole ring. The involvement of the primary amine group would be shown by a shift in the N-H stretching frequencies. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. Shifts in absorption bands compared to the free ligand and the appearance of d-d transition bands can help elucidate the structure (e.g., octahedral, tetrahedral, or square planar). uobaghdad.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand, as the chemical shifts of the protons and carbons near the coordination sites will be affected.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand. researchgate.net

Studies on analogous N-phenyl-1,2,3-triazole ligands show that coordination typically occurs through the N-3 atom of the triazole ring. rsc.orgrsc.org In some cases, the ligand can act as a bidentate C^N chelator where the metal binds to a triazole nitrogen and cyclometalates the phenyl ring. acs.org For this compound, it could potentially act as a monodentate ligand through a triazole nitrogen, or as a bridging ligand connecting two metal centers via a triazole nitrogen and the exocyclic amino group.

TechniqueInformation Obtained
FT-IRIdentification of coordinating atoms (N-triazole, N-amine)
UV-VisCoordination geometry (e.g., octahedral, tetrahedral)
NMRConfirmation of ligand coordination in solution
X-ray CrystallographyDefinitive molecular structure and bonding modes

Theoretical Understanding of Ligand-Metal Interactions and Complex Stability

The coordination chemistry of ligands containing triazole moieties is a subject of significant interest due to the diverse applications of their metal complexes. While specific theoretical studies exclusively on this compound are not extensively documented in dedicated literature, a robust theoretical framework for understanding its interactions with metal ions can be constructed from computational studies on analogous structures. ekb.egekb.egresearchgate.net Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, geometry, and stability of metal complexes involving triazole-based ligands. ekb.egresearchgate.net

The this compound molecule presents several potential coordination sites for metal ions. The primary sites are the nitrogen atoms of the 1,2,3-triazole ring, specifically the N2 and N3 atoms, which can act as Lewis bases. The exocyclic amino group on the aniline ring also offers a potential binding site. This allows the molecule to function as a monodentate or a bidentate bridging ligand, leading to the formation of various coordination polymers and discrete molecular complexes.

Theoretical investigations, typically employing methods like B3LYP, are used to predict the behavior of such ligands upon complexation. ekb.egresearchgate.net Key aspects explored through these computational studies include:

Geometry Optimization: DFT calculations can determine the most stable geometric arrangement of the ligand around a central metal ion. This includes predicting bond lengths, bond angles, and dihedral angles, which helps in understanding the coordination geometry (e.g., tetrahedral, square planar, or octahedral). ekb.egnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule, identifying electron-rich regions that are susceptible to electrophilic attack and are likely coordination sites. For this ligand, the MEP would highlight the high electron density on the triazole nitrogen atoms. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the electron-donating ability of the ligand, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the resulting complex. researchgate.net

Quantum Chemical Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) are calculated from HOMO and LUMO energies to quantify the reactivity and stability of the ligand and its metal complexes. researchgate.net

Studies on similar triazole-metal complexes show that the triazole ring is an effective coordinating moiety, often forming stable five-membered chelate rings when acting as a bidentate ligand or bridging units in polynuclear complexes. eurjchem.com The presence of the aniline group can influence the electronic properties of the triazole ring, potentially modulating the strength of the metal-ligand bond.

Computational ParameterInformation ProvidedRelevance to Complex Stability
Optimized Geometry (Bond Lengths/Angles)Provides the most stable 3D structure of the metal complex.Shorter metal-ligand bond lengths typically indicate stronger bonds and greater stability.
Binding Energy (ΔE)The energy released upon formation of the complex from the metal ion and ligand.A more negative binding energy signifies a more stable and thermodynamically favorable complex.
HOMO-LUMO Energy Gap (ΔE_gap)The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity of the complex.
Mulliken/NBO Charge AnalysisCalculates the partial charge on each atom, indicating the extent of charge transfer from ligand to metal.Significant charge transfer from the ligand's donor atoms (N) to the metal center is indicative of a strong coordination bond.

Oxidation and Reduction Chemistry Relevant to Synthetic Transformations

The chemical reactivity of this compound is characterized by the distinct functionalities of its aniline and triazole moieties. Both parts of the molecule can participate in oxidation and reduction reactions, leading to a variety of useful synthetic transformations.

Oxidation Chemistry

The primary site for oxidation is the amino group (-NH₂) of the aniline ring. A classic and highly significant transformation of primary aromatic amines is their conversion into diazonium salts, followed by an azo coupling reaction. nih.govunb.ca

Diazotization: The process begins with the treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt. nih.gov

Azo Coupling: The resulting diazonium salt is a potent electrophile and is immediately used in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. nih.gov This electrophilic aromatic substitution reaction yields a highly conjugated azo compound, which is often intensely colored. mdpi.comresearchgate.net This reactivity makes the title compound a valuable precursor for the synthesis of novel azo dyes incorporating a 1,2,3-triazole scaffold. nih.gov

Reactant 1 (Diazonium Salt Precursor)Reactant 2 (Coupling Component)Product TypeSignificance
This compoundPhenols (e.g., 2-Naphthol)Azo DyeSynthesis of novel colorants and functional materials. researchgate.net
This compoundAnilines (e.g., N,N-Dimethylaniline)Azo DyeCreation of pH indicators and dyes with varied electronic properties. unb.ca
This compoundActive Methylene CompoundsAzo CompoundFormation of precursors for other heterocyclic systems. mdpi.com

Reduction Chemistry

The most significant reduction reaction related to this compound is its own synthesis from the corresponding nitroaromatic precursor, 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole. The reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. youtube.com This conversion is typically achieved with high efficiency using various established methods. researchgate.netorganic-chemistry.org

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is highly effective and often provides clean products. youtube.comnih.gov

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.comresearchgate.net The Béchamp reduction, using iron and HCl, is a widely used industrial process for this purpose. researchgate.net

Transfer Hydrogenation: Using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C or Raney Ni) as the hydrogen source. researchgate.net

Reducing Agent/SystemTypical ConditionsAdvantages
H₂ / Pd-CMethanol or Ethanol solvent, room temperature to mild heating, H₂ pressure.High yield, clean reaction, catalyst can be recovered. youtube.com
Fe / HCl (or NH₄Cl)Water/Ethanol co-solvent, reflux.Inexpensive, reliable, and tolerates many functional groups. researchgate.net
Sodium Hypophosphite / Pd-CBiphasic water/organic solvent system.Avoids the use of high-pressure hydrogen gas. rsc.org
NaBH₄ / CatalystVarious catalysts (e.g., Ag) can be used with sodium borohydride.Can offer selectivity under mild conditions. mdpi.com

Furthermore, electrochemical studies on similar triazole compounds suggest that the triazole ring itself can undergo reduction, though typically at more negative potentials than other functional groups. Cyclic voltammetry studies on 1,2,4-triazoles have shown irreversible reduction waves, which are attributed to the reduction of the N=N moiety within the ring structure under acidic conditions. researchgate.net Therefore, while the aniline and nitro groups are the most common sites for redox chemistry in synthetic applications, the triazole ring possesses its own electrochemical activity.

Applications of 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Aniline As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Scaffolds and Architectures

The presence of both an amino group on the phenyl ring and the nitrogen-rich triazole system makes 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline a valuable building block for the construction of complex heterocyclic scaffolds. The aniline (B41778) functionality can undergo a variety of classical reactions, such as diazotization followed by Sandmeyer or related couplings, acylation, alkylation, and condensation reactions. These transformations allow for the introduction of diverse functional groups or the annulation of new rings onto the phenyl core.

For instance, the amino group can be converted into a wide range of other functional groups, or it can be used as a nucleophile in reactions to form new carbon-nitrogen bonds, which is a cornerstone of many heterocyclic syntheses. The triazole ring, while generally stable, can also participate in certain cycloaddition reactions or can be functionalized, further expanding the synthetic possibilities.

Research on related triazole-containing compounds has demonstrated their utility in synthesizing fused heterocyclic systems. For example, derivatives of 1,2,3-triazole have been used to construct complex molecules containing pyrazole, thiazole, and other heterocyclic moieties. carbene.de In these syntheses, the triazole unit often serves as a stable core to which other rings are fused or attached. While specific examples detailing the use of this compound are not abundant in the literature, its structural similarity to other versatile building blocks suggests its high potential in the synthesis of novel, complex heterocyclic architectures. The combination of the aniline and triazole moieties in a single molecule allows for sequential or one-pot reactions to build intricate molecular frameworks.

Incorporation into Advanced Materials: Design Principles and Synthetic Strategies

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced materials, such as specialty polymers and fluorescent probes.

The aniline moiety of this compound allows it to serve as a monomer in the synthesis of polyaniline (PANI) derivatives. Polyaniline is a well-known conducting polymer with a range of applications in electronics, sensors, and anti-corrosion coatings. mdpi.com The properties of PANI can be tuned by substituting the aniline monomer.

The incorporation of the 5-methyl-1H-1,2,3-triazol-1-yl substituent onto the aniline backbone is expected to impart unique properties to the resulting polymer. The triazole ring can influence the polymer's solubility, thermal stability, and electrochemical properties. rsc.orgdoi.org For instance, the polar nature of the triazole ring may enhance the solubility of the polymer in a wider range of organic solvents, which is often a challenge with unsubstituted polyaniline. researchgate.net Furthermore, the triazole unit can act as a site for metal coordination, opening up possibilities for the development of new functional materials with catalytic or sensing capabilities.

The synthesis of such specialty polymers would typically involve the oxidative polymerization of the this compound monomer, similar to the methods used for other substituted anilines. mdpi.com The resulting polymer would feature a polyaniline backbone with pendant triazole groups, offering a unique combination of conductivity from the polyaniline chain and the functional properties of the triazole ring.

The structure of this compound contains key elements often found in fluorescent molecules, making it a valuable building block for the design of novel fluorescent probes and dyes. The aniline group can act as an electron-donating group, while the triazole ring can function as an electron-accepting or a π-conjugated linker unit. nih.gov This donor-acceptor (D-A) architecture is a common design principle for creating fluorescent compounds with tunable photophysical properties.

The 1,2,3-triazole ring, in particular, is known to be a versatile component in fluorescent probes due to its stability, ability to engage in hydrogen bonding, and its role in forming push-pull chromophores. nih.govrsc.org By chemically modifying the aniline nitrogen or the methyl group on the triazole, the electronic properties of the molecule can be fine-tuned to achieve desired absorption and emission wavelengths.

Precursor for Ligand Development in Organometallic Chemistry and Catalysis

The nitrogen atoms in both the aniline and the triazole moieties of this compound make it an excellent precursor for the development of ligands for organometallic chemistry and catalysis. The aniline nitrogen can coordinate to a metal center, and the triazole ring offers multiple nitrogen atoms that can also act as coordination sites.

A particularly significant application of 1,2,3-triazoles in this field is their use as precursors to N-heterocyclic carbenes (NHCs). carbene.de NHCs are a class of ligands that have revolutionized the field of catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. rsc.org 1,2,3-Triazol-1-yl)aniline derivatives can be converted into triazolium salts, which are the direct precursors to mesoionic carbenes, a subclass of NHCs. acs.org These ligands can then be used to prepare metal complexes with applications in various catalytic transformations.

Furthermore, the aniline group provides a convenient handle for creating multidentate ligands. For example, the amino group can be functionalized to introduce other coordinating groups, leading to the formation of pincer-type ligands or other chelating structures. These multidentate ligands can enhance the stability and reactivity of the resulting metal complexes, making them more effective catalysts. wvu.edu The use of triazole-based ligands in transition metal catalysis is a rapidly growing area of research, with applications in cross-coupling reactions, oxidation, and reduction processes. nih.gov

Structure-Based Design of Bioactive Scaffolds (Emphasis on methodology and chemical space exploration)

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the structure-based design of new bioactive molecules. The 1,2,3-triazole ring is a well-known pharmacophore found in numerous approved drugs and is often used as a bioisostere for an amide bond. mdpi.com The aniline moiety provides a readily modifiable position to explore the chemical space around this core structure.

Structure-based drug design often involves the synthesis of a library of compounds based on a common scaffold, followed by biological screening to identify lead compounds. The title compound is an ideal starting point for such an approach due to its synthetic tractability. The aniline group can be readily derivatized to introduce a wide variety of substituents, allowing for a systematic exploration of structure-activity relationships (SAR).

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and discover new drug leads. nih.gov this compound is a prime candidate for use in DOS due to its two distinct and reactive functional domains: the aniline and the triazole.

Starting from this single intermediate, a multitude of different synthetic pathways can be envisioned. For example, the aniline group can be subjected to a variety of reactions to introduce diversity in one part of the molecule. In parallel or sequentially, the triazole ring or its methyl substituent can be modified to introduce further diversity. This divergent synthetic approach allows for the rapid generation of a large library of related but structurally distinct compounds from a common starting material.

The use of "click chemistry" to form the triazole ring itself is a powerful tool in library synthesis. By varying the alkyne and azide (B81097) starting materials, a wide range of 1,2,3-triazole-containing compounds can be prepared in a highly efficient and modular fashion. researchgate.net The subsequent functionalization of the aniline group in these triazole derivatives further expands the accessible chemical space, making this compound and its analogs highly valuable in the quest for new bioactive molecules.

Scaffold Hopping and Bioisosteric Replacement Strategies in Compound Design

In the field of medicinal chemistry, the strategic modification of lead compounds is essential for optimizing pharmacological profiles. Among the sophisticated techniques employed, scaffold hopping and bioisosteric replacement have emerged as powerful tools for discovering novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. The compound this compound, and its core 1,2,3-triazole-phenyl motif, serve as a valuable building block in the application of these strategies.

Scaffold Hopping

Scaffold hopping involves the replacement of a central core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This approach aims to identify new chemical series that may possess advantages over the original, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) properties, or novel intellectual property. The 1,2,3-triazole ring connected to an aniline moiety provides a rigid and chemically stable framework that can mimic the spatial arrangement of pharmacophoric groups present in other heterocyclic systems.

For instance, in the development of inhibitors for specific enzymes or receptors, a pre-existing inhibitor series might be based on a less stable or synthetically challenging core. A scaffold hopping strategy could replace this core with the 1-phenyl-1H-1,2,3-triazole unit found in this compound. This substitution maintains the crucial three-dimensional orientation of the peripheral substituents necessary for target binding while introducing a new, synthetically accessible, and metabolically robust central structure. This strategy has been successfully applied in identifying novel proteasome inhibitors, where modifications to the core scaffold led to analogues with improved solubility and maintained stability in mouse liver microsomes. dundee.ac.uk

Bioisosteric Replacement

Bioisosterism is a strategy used in drug design that involves the substitution of one atom or group of atoms for another with similar physical and chemical properties, resulting in a new compound that retains the desired biological activity. openaccessjournals.com This technique is fundamental in medicinal chemistry for optimizing lead compounds. estranky.sk The 1,2,3-triazole ring is a particularly successful and widely used bioisostere, primarily for the amide bond. nih.govnih.gov

The 1,4-disubstituted 1,2,3-triazole ring, a key feature of the broader class of compounds to which this compound belongs, is an excellent mimic of the trans-amide bond. nih.gov Amide bonds are ubiquitous in peptides and proteins but are often susceptible to enzymatic degradation, which limits the oral bioavailability of peptide-based drugs. Replacing a labile amide linkage with a stable triazole ring can significantly enhance a drug candidate's metabolic stability. nih.gov The triazole ring preserves key electronic features of the amide group, including its dipole moment and ability to participate in hydrogen bonding, which are often critical for target recognition. nih.govnih.gov

The utility of the 1,2,3-triazole as an amide bioisostere has been demonstrated in the development of GPR88 agonists. nih.gov In one study, replacing an amide group with a 1H-1,2,3-triazole led to a significant improvement in potency, with the resulting compounds emerging as the most potent and efficacious agonists from the series of heterocyclic bioisosteres investigated. nih.gov This highlights the triazole's ability to not only replicate the structural role of the amide but also to enhance the pharmacological activity of the molecule.

The following table details examples of how the 1,2,3-triazole moiety has been employed as a bioisostere in compound design.

Original Functional Group Bioisosteric Replacement Target Effect on Activity Reference Compound Example
Amide Bond1,4-disubstituted 1,2,3-triazoleGPR88 ReceptorImproved potency and efficacy1H-1,2,3-triazole analogues 25 and 26
Various Heterocycles1,2,3-triazoleTubulinPotent tubulin polymerization inhibitionCompound 51a (T115)

This table is interactive. Click on the headers to sort the data.

Future Prospects and Emerging Research Areas for 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Aniline

Automation and High-Throughput Methodologies in Synthesis and Characterization

The application of automation and high-throughput (HTS) methodologies is revolutionizing chemical synthesis and screening. For a compound like 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline, these techniques could enable the rapid generation of a library of derivatives. Automated synthesis platforms could systematically modify the aniline (B41778) or methyl groups to explore the structure-activity relationship (SAR) efficiently. Following synthesis, HTS characterization techniques, such as automated NMR and mass spectrometry, would allow for rapid confirmation of structure and purity, significantly accelerating the discovery pipeline for new potential applications. While these methodologies are standard in modern drug discovery, specific protocols for the automated synthesis of this compound derivatives are not detailed in current literature.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Studies

Understanding reaction mechanisms is crucial for optimizing synthesis and discovering new reactivity. Advanced spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Process Analytical Technology (PAT), are powerful tools for real-time monitoring of chemical reactions. Applying these to the synthesis of this compound, likely formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), could provide invaluable data on reaction kinetics, intermediates, and the influence of catalytic species. This would facilitate precise control over the reaction, leading to improved yields and purity. Currently, detailed mechanistic studies employing these specific in-situ techniques for this compound's synthesis are not available. Spectroscopic characterization is generally limited to standard NMR and IR for final product confirmation. mdpi.comvibgyorpublishers.org

Chemoinformatics and Machine Learning Applications in Compound Design and Property Prediction

Chemoinformatics and machine learning (ML) are increasingly used to predict the physicochemical and biological properties of molecules, thereby guiding the design of new compounds with desired characteristics. nih.govarxiv.org For this compound, ML models could be trained on datasets of known triazole-containing compounds to predict properties such as solubility, toxicity, and absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov Such predictive models would allow for the in silico screening of virtual derivatives, prioritizing the synthesis of candidates with the highest probability of success. While general ML models for ADME prediction exist, specific models and predicted property data tables for this compound are not published.

Table 1: Illustrative Data Table for Predicted ADME Properties (Hypothetical) This table is a hypothetical representation of what a chemoinformatics study could produce. No published data of this nature was found for the specific compound.

Property Predicted Value Method
LogP (Lipophilicity) 2.5 ± 0.4 Atom-based contribution model
Aqueous Solubility -3.2 (log mol/L) Graph convolutional network
Blood-Brain Barrier Permeability Low Support Vector Machine

Exploration of Novel Catalytic Applications Beyond Traditional Ligand Design

The nitrogen-rich 1,2,3-triazole ring is an effective coordinating motif for various transition metals, making its derivatives promising ligands in catalysis. csic.es The aniline moiety in this compound offers an additional site for modification, allowing for the design of novel bidentate or polydentate ligands. Research could explore the catalytic activity of metal complexes derived from this compound in reactions such as cross-coupling, C-H activation, or asymmetric synthesis. researchgate.net The electronic properties of the ligand could be fine-tuned by modifying the aniline ring, potentially leading to catalysts with unique reactivity or selectivity. To date, the synthesis and catalytic evaluation of such complexes based on this compound have not been reported.

Integration into Multicomponent Reaction Sequences for Complex Molecular Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of all starting materials. nih.govresearchgate.net The aniline functional group in this compound makes it a suitable component for various MCRs, such as the Ugi or Mannich reactions. Integrating this triazole-containing building block into MCRs would provide a straightforward route to novel, complex molecular scaffolds. researchgate.netmdpi.com These scaffolds could be of significant interest in medicinal chemistry for the rapid generation of diverse compound libraries for biological screening. Specific examples of using this compound as a reactant in multicomponent reaction sequences are yet to be documented in scientific literature.

Q & A

Q. What are the common synthetic routes for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): React 4-azidoaniline with propargyl alcohol derivatives under Cu(I) catalysis. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity for the 1,4-triazole isomer .
  • Microwave-Assisted Synthesis: Shorten reaction time (30–60 minutes) and improve yield (70–85%) by using controlled microwave irradiation, reducing side-product formation .
  • Post-Synthetic Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor by HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • 1H NMR: Identify the aniline NH2 protons (δ 5.2–5.5 ppm, broad singlet) and triazole ring protons (δ 7.8–8.2 ppm). The methyl group on the triazole appears at δ 2.3–2.5 ppm .
  • IR Spectroscopy: Confirm NH2 stretching (3350–3450 cm⁻¹) and triazole C=N absorption (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Exact mass calculation for C9H11N5 (M+H⁺: 190.1089) validates molecular integrity .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the triazole ring .
  • Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the aniline group .
  • Degradation Monitoring: Perform periodic HPLC analysis to detect impurities like oxidized quinone derivatives .

Advanced Research Questions

Q. How can regioselectivity in triazole ring formation be optimized during synthesis?

Methodological Answer:

  • Catalyst Screening: Compare Cu(I) (e.g., CuBr) vs. Ru(II) catalysts to favor 1,4- over 1,5-triazole isomers. Ru catalysts may shift selectivity under mild conditions .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cycloaddition rates but may require post-reaction dilution to prevent side reactions .
  • Kinetic vs. Thermodynamic Control: Vary reaction time (shorter for kinetic products) and temperature (higher for thermodynamic stability) .

Q. What computational strategies predict the compound’s electronic properties and bioactivity?

Methodological Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The methyl group on the triazole lowers electron density, enhancing electrophilic substitution at the aniline para position .
  • Molecular Docking: Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. The triazole ring’s nitrogen atoms may coordinate metal ions in active sites .

Q. How do structural modifications (e.g., substituent position on the triazole) affect biological activity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents at the triazole 4-position (vs. 5-methyl). Compare antimicrobial activity via microdilution assays (MIC values). Methyl groups may enhance lipophilicity and membrane penetration .
  • Enzyme Inhibition Assays: Test against fungal lanosterol 14α-demethylase. Use UV-Vis spectroscopy to monitor ergosterol biosynthesis disruption .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Purity Validation: Re-characterize batches via NMR and LC-MS to rule out impurities (e.g., residual catalysts or oxidized byproducts) .
  • Assay Reproducibility: Standardize protocols (e.g., broth microdilution for MIC) across labs. Include positive controls (e.g., fluconazole for antifungal assays) .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies, accounting for variables like solvent (DMSO vs. saline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.